molecular formula C9H12BrNO2 B567218 5-Bromo-2-isopropoxy-3-methoxypyridine CAS No. 1241752-33-9

5-Bromo-2-isopropoxy-3-methoxypyridine

Cat. No.: B567218
CAS No.: 1241752-33-9
M. Wt: 246.104
InChI Key: HKGDRUTURBPGEY-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropoxy-3-methoxypyridine is an organic compound with the molecular formula C9H12BrNO2. It is a derivative of pyridine, characterized by the presence of bromine, isopropoxy, and methoxy groups attached to the pyridine ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-isopropoxy-3-methoxypyridine typically involves the alkylation of 3-methoxypyridine followed by bromination. One common synthetic route includes:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-isopropoxy-3-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and organoboron reagents under mild conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with an amine can yield 5-amino-2-isopropoxy-3-methoxypyridine, while coupling reactions can produce various biaryl compounds .

Scientific Research Applications

5-Bromo-2-isopropoxy-3-methoxypyridine is utilized in several scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural versatility.

    Material Science: As a building block for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigating its biological activity and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 5-Bromo-2-isopropoxy-3-methoxypyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism would involve interactions with specific molecular targets, potentially affecting biochemical pathways. Detailed studies are required to elucidate its precise mechanism in different contexts .

Comparison with Similar Compounds

Uniqueness: Its structural features allow for versatile modifications and functionalizations, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

5-bromo-3-methoxy-2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-6(2)13-9-8(12-3)4-7(10)5-11-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGDRUTURBPGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735454
Record name 5-Bromo-3-methoxy-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241752-33-9
Record name 5-Bromo-3-methoxy-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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